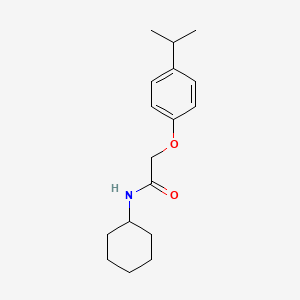![molecular formula C15H12N4O2S B5854656 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)
9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a quinazoline core, and a carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry, biology, and industrial applications.
Preparation Methods
The synthesis of 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves several steps, typically starting with the formation of the quinazoline core. This can be achieved through a series of condensation reactions involving appropriate starting materials. The thiazole ring is then introduced via cyclization reactions.
Chemical Reactions Analysis
9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides.
Cyclization: Cyclization reactions can be employed to modify the quinazoline core, leading to the formation of fused ring systems.
Scientific Research Applications
9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound acts as a quorum sensing inhibitor by binding to the active site of quorum sensing receptors in bacteria, thereby disrupting cell-cell communication and inhibiting biofilm formation . In cancer research, the compound’s derivatives have been shown to inhibit multiple kinases, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 9-oxo-N-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide include other quinazoline derivatives and thiazole-containing compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:
Benzo[d]thiazole-2-thiol derivatives: These compounds also contain a thiazole ring and have been studied for their antimicrobial properties.
Quinazoline derivatives: These compounds are known for their anticancer activity and are used in the development of kinase inhibitors.
2,4-Disubstituted thiazoles: These compounds exhibit broad-spectrum antimicrobial activity and are used in the development of new antibiotics.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
9-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(18-15-16-5-7-22-15)9-3-4-10-11(8-9)17-12-2-1-6-19(12)14(10)21/h3-5,7-8H,1-2,6H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHRRWTMNFUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=NC=CS4)C(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
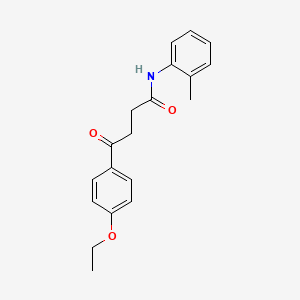
![2-anilino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-[[2-(Cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid](/img/structure/B5854582.png)
![[(3-{[(E)-1-(4-METHYLPHENYL)METHYLIDENE]AMINO}-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]METHYL CYANIDE](/img/structure/B5854583.png)
![1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine](/img/structure/B5854595.png)
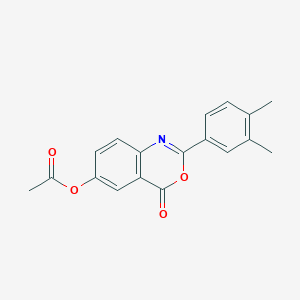
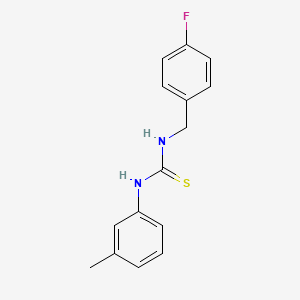
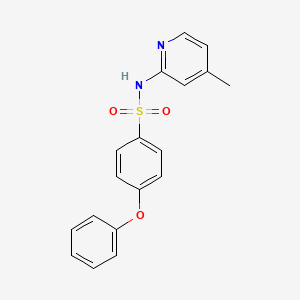
![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)
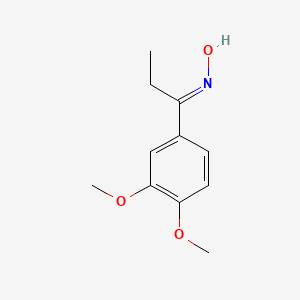
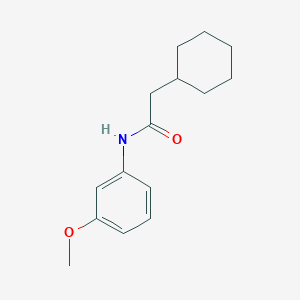

![methyl 4-chloro-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5854653.png)
